molecular formula C26H29F4N3O5S B12770215 Unii-UR3U6peg4B CAS No. 179535-60-5

Unii-UR3U6peg4B

Cat. No.: B12770215
CAS No.: 179535-60-5
M. Wt: 571.6 g/mol
InChI Key: AYXYFVWLDFTBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Unii-UR3U6peg4B involves multiple steps, starting with the preparation of intermediate compounds. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Unii-UR3U6peg4B undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Unii-UR3U6peg4B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Unii-UR3U6peg4B involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Unii-UR3U6peg4B can be compared with other benzenesulfonamide derivatives, such as:

This compound is unique due to its specific combination of fluorophenyl, trifluoroethoxymethyl, and oxazolyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

179535-60-5

Molecular Formula

C26H29F4N3O5S

Molecular Weight

571.6 g/mol

IUPAC Name

5-[2-[4-[5-(4-fluorophenyl)-4-(2,2,2-trifluoroethoxymethyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C26H29F4N3O5S/c1-36-22-7-2-17(14-23(22)39(31,34)35)8-11-33-12-9-19(10-13-33)25-32-21(15-37-16-26(28,29)30)24(38-25)18-3-5-20(27)6-4-18/h2-7,14,19H,8-13,15-16H2,1H3,(H2,31,34,35)

InChI Key

AYXYFVWLDFTBIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCC(CC2)C3=NC(=C(O3)C4=CC=C(C=C4)F)COCC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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